2'-Amino-2'-deoxyinosine

Vue d'ensemble

Description

2’-Amino-2’-deoxyinosine is a valuable reagent widely used in the biomedicine industry. It is employed in the development of nucleic acid-based therapies and drugs, such as antisense oligonucleotides, aptamers, and gene therapy . It also finds applications in the study of various diseases, including cancer, viral infections, and genetic disorders .

Synthesis Analysis

The synthesis of 2’-Amino-2’-deoxyinosine involves an enzymatic synthesis of 2’-amino-2’-deoxy-2-chloroinosine and its chemical conversion to purine 2’-amino-2’-deoxyribosides . Some of 2’-amino-2’-deoxy-ribosides of 6-substituted purine were also prepared from 2’-amino-2’-deoxyinosine .Molecular Structure Analysis

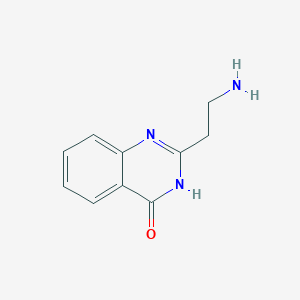

The molecular formula of 2’-Amino-2’-deoxyinosine is C10H13N5O4 . Its average mass is 267.241 Da and its monoisotopic mass is 267.096741 Da .Physical And Chemical Properties Analysis

2’-Amino-2’-deoxyinosine is an off-white to yellow powder . It has a high melting point greater than 200°C . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol .Applications De Recherche Scientifique

Synthesis and Modification

- 2'-Amino-2'-deoxyinosine and its derivatives have been synthesized through various chemical and enzymatic processes, showcasing their versatility in molecular modifications. This includes the synthesis of 1-(ω-Aminoalkyl)- and 1-(ω-hydroxyalkyl)-2′-deoxyinosine derivatives, achieved by rearranging the purine ring of 2′,3′-di-O-acetyl-2′-deoxyinosine (Napoli et al., 1997). Additionally, the synthesis of 2'-amino-2'-deoxyribosides of 6-substituted purine from this compound highlights the potential for creating diverse nucleoside analogs (Morisawa et al., 1980).

Molecular Dynamics and Stability

- The introduction of amino groups in 2'-deoxyinosine impacts the stability of DNA duplexes and triplexes. Notably, an amino group at position 2 stabilizes both duplex and triplex structures. This effect is attributed to electronic redistribution upon the introduction of the amino group, indicating the potential of this compound in altering nucleic acid stability (Cubero et al., 2001).

Hybridization and Probing

- This compound has been utilized in oligonucleotide probes for gene cloning. These probes contain deoxyinosine residues at positions corresponding to ambiguous nucleotides derived from amino acid sequences, proving effective in hybridization for cloning genes with degenerate codons (Ohtsuka et al., 1985).

Bioactivity in Therapeutics

- Chemical modification of 2'-deoxyinosine in AS1411, an anti-proliferative oligodeoxynucleotide aptamer, enhanced its function. Incorporation of 2'-deoxyinosine at specific positions increased inhibition of DNA replication and tumor cell growth, suggesting its potential in therapeutic applications (Fan et al., 2016).

DNA Duplex and Triplex Formation

- Research into the formation of DNA duplexes and triplexes involving this compound analogs has shed light on the molecular interactions and stability of these structures. This research contributes to a deeper understanding of nucleic acid behavior and its potential manipulation for scientific purposes (Zhang et al., 2009).

Safety and Hazards

When handling 2’-Amino-2’-deoxyinosine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2’-Amino-2’-deoxyinosine is the enzyme Adenosine Deaminase (ADA) . ADA is a key enzyme in purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . It is active both inside the cell and on the cell surface where it interacts with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .

Mode of Action

2’-Amino-2’-deoxyinosine interacts with ADA, inhibiting its activity . This inhibition prevents the conversion of adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine , thereby altering the balance of these compounds in the body.

Biochemical Pathways

The inhibition of ADA by 2’-Amino-2’-deoxyinosine affects the purine metabolism pathway . This pathway is responsible for the breakdown of purines, which are vital components of cellular energy systems (e.g., ATP, ADP) and signaling (e.g., GTP, cAMP, cGMP). The inhibition of ADA leads to an accumulation of adenosine and 2′deoxyadenosine, and a decrease in the levels of inosine and 2′deoxyinosine .

Pharmacokinetics

Like other nucleoside analogs, it is expected to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of ADA by 2’-Amino-2’-deoxyinosine leads to an increase in the levels of adenosine and 2′deoxyadenosine, and a decrease in the levels of inosine and 2′deoxyinosine . This can have various effects on the body, depending on the specific tissues and cells affected. For example, in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis, the increase in adenosine levels could potentially have protective effects .

Action Environment

The action of 2’-Amino-2’-deoxyinosine can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption, distribution, metabolism, and excretion . Additionally, the presence of other drugs or substances that interact with ADA or the purine metabolism pathway can also influence the action of 2’-Amino-2’-deoxyinosine .

Propriétés

IUPAC Name |

9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1,11H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLSURAOXNSSRH-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226657 | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75763-51-8 | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075763518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of combining chemical and enzymatic reactions in synthesizing 2'-Amino-2'-deoxyinosine?

A: Traditional chemical synthesis of modified nucleosides can be complex and inefficient. The research highlights the advantage of using a combined approach. [, ] Enzymes offer high selectivity in specific reaction steps, such as the transaminoribosylation between 2-chlorohypoxanthine and 2'-amino-2'-deoxyuridine. [] This enzymatic step simplifies the process and allows for the efficient creation of 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine, a key intermediate. Subsequent chemical modifications then lead to the final compound, this compound, and its derivatives. This combined strategy proves to be a powerful tool for synthesizing modified purine nucleosides. [, ]

Q2: What makes the synthesis of this compound and its derivatives relevant for nucleoside research?

A: The development of new methods for synthesizing modified nucleosides like this compound is crucial in various research areas. These compounds serve as valuable tools for investigating enzyme mechanisms, exploring structure-activity relationships, and developing potential therapeutic agents. The ability to readily synthesize this compound and its derivatives opens doors for studying their properties and exploring their potential applications in medicinal chemistry and chemical biology. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1384236.png)

![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)

![5-benzyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384246.png)

![1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384247.png)

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)

![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1384251.png)